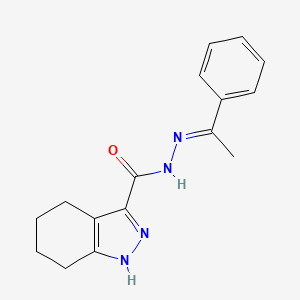
N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, also known as PTIC, is a chemical compound that has been the subject of significant scientific research in recent years. PTIC belongs to the class of indazole derivatives and has been found to have a wide range of potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer growth. N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has also been found to reduce inflammation by inhibiting the production of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have significant activity against cancer cells and inflammation. However, N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide also has some limitations. It is not yet fully understood how it works, and more research is needed to determine its potential toxicity and long-term effects.
Direcciones Futuras
There are several future directions for research on N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further research is needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential as a tool for studying the mechanisms of cancer growth and inflammation. N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may also have applications in other areas, such as drug delivery and imaging. Overall, N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a promising compound that has the potential to make a significant contribution to the field of medicine.
Métodos De Síntesis
The synthesis of N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves the condensation of 1-phenylethylidene hydrazine with isatin in the presence of a base catalyst. The reaction is carried out under reflux conditions and yields N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been found to have significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has also been found to have potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11(12-7-3-2-4-8-12)17-20-16(21)15-13-9-5-6-10-14(13)18-19-15/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,19)(H,20,21)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWUNFJGVNMRBG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-Phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

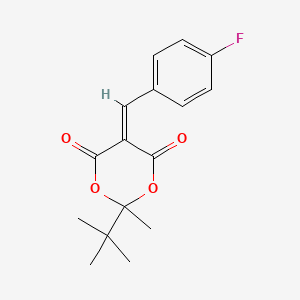
![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
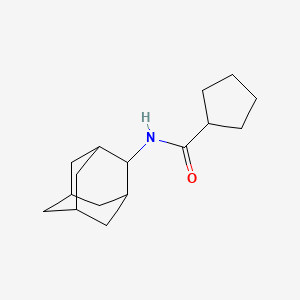
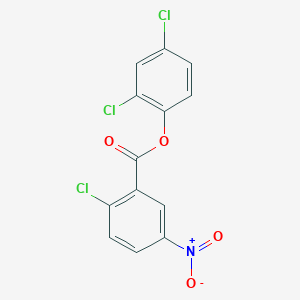

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
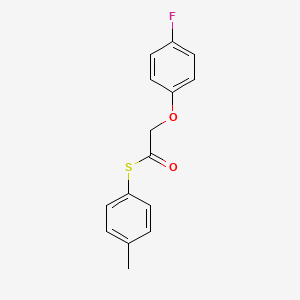
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)